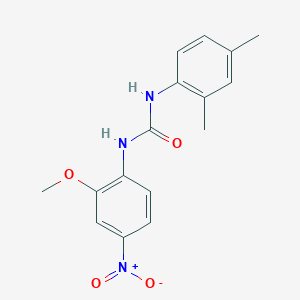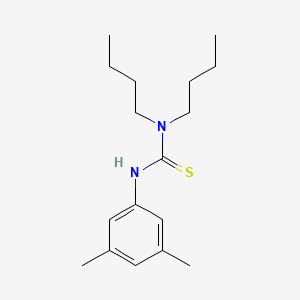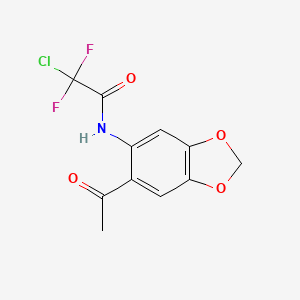![molecular formula C18H20O3 B4624517 4-methyl-3-[(2-methyl-2-propen-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4624517.png)
4-methyl-3-[(2-methyl-2-propen-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
説明
Synthesis Analysis
The synthesis of chromene derivatives often involves multi-step chemical reactions that may include cyclization, Michael addition, or domino reactions. For instance, a novel one-pot synthesis approach for benzo[c]chromen-6-ones was reported using Cs2CO3-promoted reactions between substituted 2-hydroxychalcones and β-ketoesters. This method highlights the efficiency and versatility of synthesizing chromene derivatives under mild conditions, enabling the introduction of various substituents onto the benzene rings of the chromene system (Poudel & Lee, 2014).
Molecular Structure Analysis
The molecular structure of chromene derivatives is characterized by the chromene backbone, which consists of a benzopyran moiety. This structure is pivotal in determining the compound's reactivity and interaction with various molecules. The structure of chromene derivatives like 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one has been elucidated using X-ray crystallography, showing the presence of intramolecular hydrogen bonds that stabilize the molecule's structure (Manolov, Ströbele, & Meyer, 2008).
Chemical Reactions and Properties
Chromene derivatives participate in various chemical reactions, including Michael addition and domino cyclization, demonstrating their reactivity and potential for structural modification. For example, chromene derivatives have been synthesized through Michael addition domino cyclization between α,α'-bis(substituted-benzylidene)cyclohexanones and 4-hydroxycoumarin, showcasing the compounds' versatility and reactivity (Mahdavinia & Peikarporsan, 2013).
科学的研究の応用
Structural and Molecular Interactions
The molecule 4-methyl-3-[(2-methyl-2-propen-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, and related compounds, have been the subject of scientific research due to their unique structural properties and potential applications in various fields of chemistry and biology. One study focused on a compound with similar structural characteristics, highlighting its molecular structure stabilized by an intramolecular hydrogen bond, leading to a three-dimensional network formation in the crystal (Siegel et al., 2010). Such structural insights are crucial for understanding the reactivity and interaction mechanisms of these compounds.
Fluorescence and Metal Interaction
Research has also explored the fluorescence and metal interaction properties of benzo[c]chromen-6-one derivatives. A study by Gülcan et al. (2021) found that these compounds, specifically 4-substituted analogues, display fluorescence enhancement in the presence of metals. This finding suggests potential applications in the development of fluorescent probes for metal detection in analytical and environmental chemistry (Gülcan et al., 2021).
Antibacterial Activity
Compounds derived from 4-hydroxy-chromen-2-one have demonstrated significant antibacterial activity against various bacterial strains, including Staphylococcus aureus, E. coli, and Bacillus cereus. Behrami and Dobroshi (2019) synthesized new derivatives and evaluated their bacteriostatic and bactericidal effects, suggesting these compounds' potential as novel antibacterial agents (Behrami & Dobroshi, 2019).
Antimicrobial and Antioxidant Activities
Soman and Thaker (2013) investigated the antimicrobial activity of tetracyclic azanaphthalen-8-ones and oxa-naphthalen-9-one derivatives, synthesized via bromination and condensation reactions. These compounds showed promising results against microbial strains, alongside good antioxidant properties, indicating their potential in medicinal chemistry for developing new therapeutic agents (Soman & Thaker, 2013).
特性
IUPAC Name |
4-methyl-3-(2-methylprop-2-enoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-11(2)10-20-16-9-8-14-13-6-4-5-7-15(13)18(19)21-17(14)12(16)3/h8-9H,1,4-7,10H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZPMMSASWIFQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC(=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-[(2-methylprop-2-enyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-{[3-(4-bromophenyl)-2-cyanoacryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4624441.png)
![N-(tert-butyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4624444.png)
![2-(4-chlorophenyl)-4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-8-methylquinoline](/img/structure/B4624449.png)



![5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(2-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4624484.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4624494.png)
![2-(2-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4624509.png)

![5-[(3-chloro-4,5-dimethoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B4624525.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4624526.png)
![ethyl 4-({[(4-phenoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4624533.png)
![2-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4624537.png)